(4-Benzylpiperidin-1-yl)(4-bromophenyl)methanethione
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Overview
Description
(4-Benzylpiperidin-1-yl)(4-bromophenyl)methanethione is an organic compound that features a piperidine ring substituted with a benzyl group and a bromophenyl group attached to a methanethione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperidin-1-yl)(4-bromophenyl)methanethione typically involves the reaction of 4-bromobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with carbon disulfide to form the methanethione group. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperidin-1-yl)(4-bromophenyl)methanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanethione group to a thiol or thioether.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as palladium.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Benzylpiperidin-1-yl)(4-bromophenyl)methanethione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Benzylpiperidin-1-yl)(4-bromophenyl)methanethione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pathways involved can include signal transduction cascades, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets.
Comparison with Similar Compounds
Similar Compounds
- (4-Benzylpiperidin-1-yl)(4-chlorophenyl)methanethione
- (4-Benzylpiperidin-1-yl)(4-fluorophenyl)methanethione
- (4-Benzylpiperidin-1-yl)(4-methylphenyl)methanethione
Uniqueness
(4-Benzylpiperidin-1-yl)(4-bromophenyl)methanethione is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with specific properties and applications.
Properties
Molecular Formula |
C19H20BrNS |
---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-(4-bromophenyl)methanethione |
InChI |
InChI=1S/C19H20BrNS/c20-18-8-6-17(7-9-18)19(22)21-12-10-16(11-13-21)14-15-4-2-1-3-5-15/h1-9,16H,10-14H2 |
InChI Key |
AGDHYDCTTQUWFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=S)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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